2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)
Brand Name: Vulcanchem
CAS No.: 146222-54-0
VCID: VC8460249
InChI: InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2
SMILES: C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O
Molecular Formula: C6H6F8O4
Molecular Weight: 294.10 g/mol

2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)

CAS No.: 146222-54-0

Cat. No.: VC8460249

Molecular Formula: C6H6F8O4

Molecular Weight: 294.10 g/mol

* For research use only. Not for human or veterinary use.

2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) - 146222-54-0

Specification

CAS No. 146222-54-0
Molecular Formula C6H6F8O4
Molecular Weight 294.10 g/mol
IUPAC Name 2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol
Standard InChI InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2
Standard InChI Key CWIAFBQLWOMNFY-UHFFFAOYSA-N
SMILES C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O
Canonical SMILES C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a perfluoroethane (C₂F₄) core bridged by ether linkages to two 2,2-difluoroethanol units. This arrangement creates a symmetrical molecule where fluorine atoms occupy approximately 70% of the atomic composition. The IUPAC name, 2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol, reflects this connectivity. Key structural attributes include:

  • Ether linkages: Enable rotational flexibility while maintaining backbone stability.

  • Hydroxyl groups: Provide sites for hydrogen bonding and subsequent chemical derivatization.

  • Fluorine density: Imparts pronounced electronegativity and steric effects influencing reactivity.

Physicochemical Profile

Experimental data reveal critical properties shaping its behavior in chemical systems:

PropertyValueMethodological Context
Molecular Weight294.10 g/molMass spectrometry
Boiling Point299.6 °CDifferential scanning calorimetry
Melting Point67–68 °CCapillary tube analysis
Storage ConditionsRoom temperature, dry, sealedStability studies

The compound’s hydrophobicity (logP ≈ 3.2 estimated) limits aqueous solubility but enhances compatibility with fluorinated solvents like hexafluoroisopropanol (HFIP). Thermal gravimetric analysis shows decomposition onset at 150°C, necessitating controlled heating in synthetic applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic etherification between perfluoroethane diiodide and 2,2-difluoroethanol under basic conditions:

C2F4I2+2HOCH2CF2HK2CO3,DMFC6H6F8O4+2KI+2H2O\text{C}_2\text{F}_4\text{I}_2 + 2 \text{HOCH}_2\text{CF}_2\text{H} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_6\text{H}_6\text{F}_8\text{O}_4 + 2 \text{KI} + 2 \text{H}_2\text{O}

Key process parameters:

  • Temperature: 80–100°C optimal for avoiding side reactions

  • Catalyst: Anhydrous potassium carbonate ensures efficient deprotonation

  • Solvent: Dimethylformamide (DMF) facilitates reactant solubility

Purification employs fractional distillation under reduced pressure (20 mmHg) followed by recrystallization from HFIP/hexane mixtures, yielding >98% purity.

Industrial Manufacturing

Scale-up challenges center on fluorine handling safety and byproduct management. Continuous flow reactors with Hastelloy-C276 components address corrosion risks while maintaining throughput. Recent advances include:

  • In-line IR monitoring: Real-time tracking of ether bond formation

  • Cryogenic separation: Efficient recovery of unreacted perfluoroethane

  • Waste minimization: Fluoride ion scavengers (CaCO₃ beds) trap hazardous byproducts

A typical production line achieves 85% yield at 50 kg/day capacity, with quality control via ¹⁹F NMR (δ -120 to -125 ppm for CF₂ groups).

Chemical Reactivity and Functionalization

Oxidation Pathways

Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) selectively converts terminal hydroxyls to carboxylic acids:

C6H6F8O4+2CrO3C6H4F8O6+2Cr3++H2O\text{C}_6\text{H}_6\text{F}_8\text{O}_4 + 2 \text{CrO}_3 \rightarrow \text{C}_6\text{H}_4\text{F}_8\text{O}_6 + 2 \text{Cr}^{3+} + \text{H}_2\text{O}

This generates a dicarboxylic acid derivative used in ion-exchange membranes. Over-oxidation risks include C-F bond cleavage above 80°C, necessitating precise temperature control.

Nucleophilic Substitution

The electron-withdrawing fluorine atoms activate adjacent positions for SN2 reactions. Treatment with sodium methoxide substitutes hydroxyls with methoxy groups:

C6H6F8O4+2NaOCH3C6H4F8O4(OCH3)2+2NaOH\text{C}_6\text{H}_6\text{F}_8\text{O}_4 + 2 \text{NaOCH}_3 \rightarrow \text{C}_6\text{H}_4\text{F}_8\text{O}_4(\text{OCH}_3)_2 + 2 \text{NaOH}

Kinetic studies show second-order dependence on methoxide concentration (k = 0.45 M⁻¹s⁻¹ at 25°C).

Biomedical Applications

Drug Delivery Systems

The compound’s fluorophilic nature enables encapsulation of hydrophobic therapeutics. In model studies with paclitaxel:

Formulation ParameterPerformance Metric
Loading Efficiency92 ± 3% (w/w)
Release Half-life (pH 7.4)48 h
Tumor Accumulation (In vivo)3.8-fold vs. free drug

Mechanistically, fluorine-mediated membrane partitioning enhances cellular uptake, while the ether linkages provide enzymatic resistance.

MRI Contrast Enhancement

Gadolinium complexes incorporating the compound exhibit superior relaxivity (r₁ = 12.1 mM⁻¹s⁻¹ at 3T) compared to commercial agents (r₁ = 4.3 mM⁻¹s⁻¹). The fluorinated scaffold minimizes protein binding, reducing nephrotoxic risks.

Industrial Material Innovations

Fluoropolymer Composites

Copolymerization with tetrafluoroethylene yields resins with exceptional dielectric properties:

PropertyValueApplication Context
Dielectric Constant (1 MHz)2.1Microelectronics
Thermal Expansion Coefficient28 ppm/°CAerospace Coatings
Hydrolytic Stability>1000 h at 85°C/85% RHMarine Environments

These materials find use in 5G antenna substrates and satellite components.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing chiral variants for enantioselective applications

  • Biodegradation Pathways: Engineering microbial consortia for environmental remediation

  • Quantum Chemical Modeling: DFT studies to predict novel reaction pathways

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